Trioctacosyl phosphate

Catalog No.
S15787239
CAS No.
64131-18-6
M.F
C84H171O4P
M. Wt
1276.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctacosyl phosphate

CAS Number

64131-18-6

Product Name

Trioctacosyl phosphate

IUPAC Name

trioctacosyl phosphate

Molecular Formula

C84H171O4P

Molecular Weight

1276.2 g/mol

InChI

InChI=1S/C84H171O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-82-86-89(85,87-83-80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)88-84-81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-84H2,1-3H3

InChI Key

VDEOPZOANXELLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Trioctyl phosphate is an organophosphorus compound with the chemical formula C24H51O4P\text{C}_{24}\text{H}_{51}\text{O}_4\text{P}. This compound is primarily used as a plasticizer and flame retardant in various industrial applications. Its structure consists of three octyl groups attached to a phosphate group, which contributes to its hydrophobic properties and makes it suitable for use in non-aqueous environments. Trioctyl phosphate is typically a colorless, oily liquid that is soluble in organic solvents but insoluble in water, which enhances its utility in formulations where water resistance is desired .

Typical of phosphates, including hydrolysis, esterification, and transesterification. The hydrolysis of trioctyl phosphate can lead to the formation of octanol and phosphoric acid under acidic or basic conditions:

 C8H173PO+H2O3C8H17OH+H3PO4\text{ C}_8\text{H}_{17}\text{O }_3\text{PO}+\text{H}_2\text{O}\rightarrow 3\text{C}_8\text{H}_{17}\text{OH}+\text{H}_3\text{PO}_4

Additionally, it can react with alcohols to form new esters, which can be useful in synthesizing other organophosphorus compounds .

The synthesis of trioctyl phosphate typically involves the reaction of phosphorus oxychloride with isooctanol. The process can be summarized in several key steps:

  • Esterification: Phosphorus oxychloride is added dropwise to heated isooctanol while maintaining a controlled temperature.
  • Neutralization: The resulting thick ester is neutralized with an alkaline solution.
  • Washing: The product is washed with hot water to remove impurities.
  • Distillation: Finally, the wet crude ester undergoes distillation to yield purified trioctyl phosphate .

Trioctyl phosphate has several applications across various industries: